phenyl]methyl})amine CAS No. 2490665-84-2](/img/structure/B2949881.png)

[(Furan-2-yl)methyl]({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

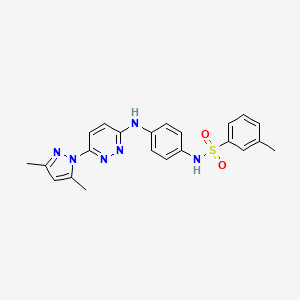

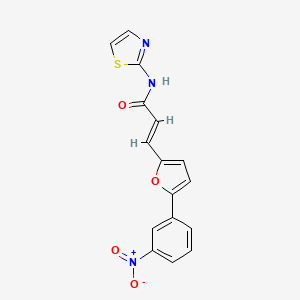

This compound is a complex organic molecule that contains a furan ring, a phenyl ring, and a boronate ester group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The phenyl ring is a six-membered aromatic ring with six carbon atoms . The boronate ester group contains a boron atom bonded to two oxygen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of this compound could involve the reaction of a furan derivative with a phenylboronic acid derivative. The furan derivative could be 2-methylfuran , and the phenylboronic acid derivative could be 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol . The reaction could be facilitated by a transition metal catalyst .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The furan ring and the phenyl ring are both planar due to their aromatic nature . The boronate ester group is likely to be tetrahedral .Chemical Reactions Analysis

This compound could undergo various chemical reactions due to the presence of multiple reactive sites. The furan ring could undergo electrophilic aromatic substitution reactions . The phenyl ring could undergo similar reactions . The boronate ester group could react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could vary depending on its exact structure. The compound is likely to be a solid or semi-solid at room temperature . Its solubility in water could be low .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research for the study of protein interactions and functions. It can be used to modify proteins or peptides to study their structure and interactions with other biomolecules .

Drug Design

Due to the boronic acid moiety, this compound has potential applications in drug design , especially as a boron carrier suitable for neutron capture therapy . This therapy is used to treat cancer by capturing thermal neutrons on boron, which then undergoes fission and selectively destroys cancer cells .

Diagnostic Applications

The compound’s ability to form stable complexes with various biomolecules makes it a candidate for use in diagnostic applications , such as the detection of sugars or other diol-containing compounds in biological samples .

Chemical Synthesis

In synthetic chemistry, this compound serves as a reagent or building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki coupling reactions , which are widely used to form carbon-carbon bonds .

Material Science

The compound can be applied in material science for the development of smart materials . These materials can change their properties in response to external stimuli, such as pH changes, which could be useful in creating responsive drug delivery systems .

Biological Studies

It has applications in biological studies to investigate cell signaling pathways. The compound can be used to label specific proteins within cells, allowing researchers to track their location and understand their role in various biological processes .

Each of these applications leverages the unique chemical properties of 4-(2-Furfuryl)aminomethylphenylboronic acid pinacol ester , such as its ability to form reversible covalent bonds with diols and its susceptibility to hydrolysis at physiological pH, which can be advantageous or a point of consideration depending on the context of use .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-13-16-6-5-11-21-16/h5-11,20H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQNBJAKBHJWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furfuryl)aminomethylphenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)

![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)

![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)